2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of thiazole, pyridazine, and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyridazine Ring Construction: This step often involves the cyclization of hydrazine derivatives with dicarbonyl compounds.
Thiadiazole Ring Formation: This can be synthesized by the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the synthesized heterocyclic intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiadiazole rings.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and thiadiazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating them. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyridazine Derivatives: Compounds such as pyridazine-based inhibitors are known for their anti-inflammatory and anticancer properties.
Thiadiazole Derivatives: Compounds like tiazofurin are used as antineoplastic agents.
Uniqueness
What sets 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE apart is its unique combination of three different heterocyclic rings, which may confer a broader range of biological activities and potential therapeutic applications compared to compounds with only one or two of these rings.
Properties
Molecular Formula |
C20H18N6O2S3 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H18N6O2S3/c1-11-18(31-19(21-11)13-4-6-14(28-3)7-5-13)15-8-9-17(25-24-15)29-10-16(27)22-20-26-23-12(2)30-20/h4-9H,10H2,1-3H3,(H,22,26,27) |
InChI Key |
PNTDWADWSGUGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=NN=C(S4)C |
Origin of Product |
United States |
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